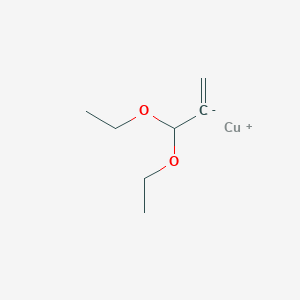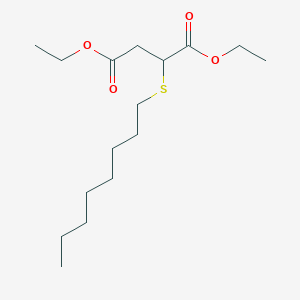
Diethyl 2-(octylsulfanyl)butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(octylsulfanyl)butanedioate is an organic compound with a complex structure that includes both ester and sulfanyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(octylsulfanyl)butanedioate typically involves the alkylation of diethyl malonate with an octyl halide in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution with the octyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(octylsulfanyl)butanedioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diols.
Substitution: Substituted esters.
Scientific Research Applications
Diethyl 2-(octylsulfanyl)butanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2-(octylsulfanyl)butanedioate depends on its specific application. In biological systems, it may interact with enzymes or proteins through its ester and sulfanyl groups, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways involved would vary based on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity in alkylation reactions.
Diethyl succinate: Another ester with applications in organic synthesis and as a flavoring agent
Octyl sulfide: Contains the sulfanyl group but lacks the ester functionality.
Uniqueness
Diethyl 2-(octylsulfanyl)butanedioate is unique due to the combination of ester and sulfanyl groups in its structure, which provides a distinct set of chemical properties and reactivity. This makes it a versatile compound for various applications in synthesis, research, and industry.
Properties
CAS No. |
60712-99-4 |
|---|---|
Molecular Formula |
C16H30O4S |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
diethyl 2-octylsulfanylbutanedioate |
InChI |
InChI=1S/C16H30O4S/c1-4-7-8-9-10-11-12-21-14(16(18)20-6-3)13-15(17)19-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
XQAIGXSEAWXEPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC(CC(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


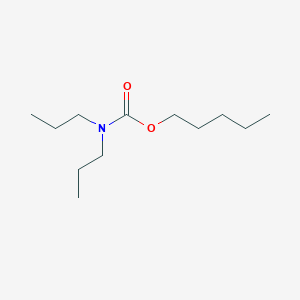

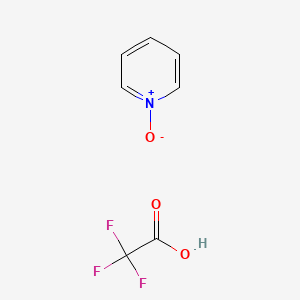
![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine](/img/structure/B14619977.png)
![N-[3-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]formamide](/img/structure/B14619980.png)
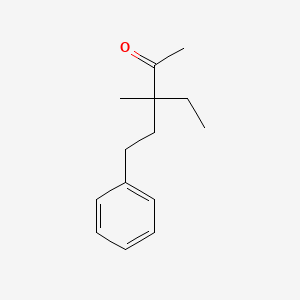
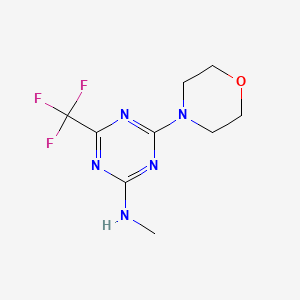

![(5aS,9aR)-4-Phenyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14620004.png)
![8-[(3-Amino-2-hydroxypropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14620006.png)
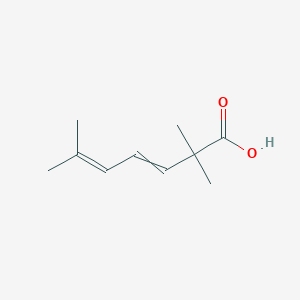
![Benzaldehyde, 4-[(2,4-dichlorophenyl)methoxy]-3-nitro-](/img/structure/B14620021.png)
![N-{4-[(1-Ethylpiperidin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14620025.png)
